Pyridin-4-ylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 4-pyridinyl-(9CI) is a heterocyclic organic compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol . This compound is characterized by the presence of a carbamic acid group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, 4-pyridinyl-(9CI) can be synthesized through various methods. One common approach involves the reaction of carbon dioxide with amines in the presence of a base. For instance, a one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient method for the preparation of carbamates . Another method involves the use of aryl isocyanates derived from arylamines and carbon dioxide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of carbamic acid derivatives often involves the use of metal-free synthesis methods. For example, the direct conversion of low-concentration carbon dioxide into carbamates using Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 4-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamic acid group to amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
Scientific Research Applications
Carbamic acid, 4-pyridinyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, 4-pyridinyl-(9CI) involves its interaction with molecular targets through its carbamic acid group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Carbamic acid, 4-pyridinyl-(9CI) can be compared with other carbamic acid derivatives such as:
- Formamide
- Dithiocarbamate
- Carbonic acid
- Urea
- Ethyl carbamate
- Sulfamic acid
These compounds share similar functional groups but differ in their specific structures and properties, making carbamic acid, 4-pyridinyl-(9CI) unique in its applications and reactivity.
Properties
IUPAC Name |
pyridin-4-ylcarbamic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)8-5-1-3-7-4-2-5/h1-4H,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXRCPGQMOMBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401305756 |
Source
|
Record name | Δ4(1H),N-Pyridinecarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27867-13-6 |
Source
|
Record name | Δ4(1H),N-Pyridinecarbamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27867-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Δ4(1H),N-Pyridinecarbamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401305756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.